ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate
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Overview
Description
Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is a complex organic compound featuring multiple functional groups, including ester, ketone, and quinoline moieties
Mechanism of Action
Target of Action
It is known that 3,4-dihydroquinoline-2-one derivatives, which are structurally similar to the compound , have been found to exhibit potent antiproliferative and antitumor activities against a variety of cancer cell lines .
Mode of Action
It is known that 3,4-dihydroquinoline-2-one derivatives can inhibit p38 map kinase, leading to cytotoxic activities . This suggests that the compound may interact with its targets by inhibiting key enzymes, thereby disrupting normal cellular processes.
Biochemical Pathways
Given its potential antiproliferative and antitumor activities, it is likely that it affects pathways related to cell growth and proliferation .
Result of Action
Given its potential antiproliferative and antitumor activities, it is likely that it induces cell death or inhibits cell growth in certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline and isoquinoline intermediates, followed by their coupling and subsequent esterification.
Preparation of Quinoline Intermediate: The quinoline intermediate can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone under acidic conditions.
Preparation of Isoquinoline Intermediate: The isoquinoline intermediate can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride.
Coupling Reaction: The quinoline and isoquinoline intermediates are then coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the coupled product with ethyl bromoacetate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its quinoline and isoquinoline moieties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functionalized compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutanoate: Another ester with a similar structure but different functional groups.
Ethyl 2-oxo-2-phenylacetate: A simpler ester with a phenyl group instead of the quinoline and isoquinoline moieties.
Uniqueness
Ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is unique due to its combination of quinoline and isoquinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-3-31-25(30)17(2)32-22-12-6-10-20-19(22)13-15-26(24(20)29)16-23(28)27-14-7-9-18-8-4-5-11-21(18)27/h4-6,8,10-13,15,17H,3,7,9,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULKRWQEUZAEBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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